molecular formula C9H6BrF3O B1406928 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde CAS No. 1350761-21-5

2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1406928
CAS No.: 1350761-21-5
M. Wt: 267.04 g/mol
InChI Key: XGDQHMRBRGIWNP-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6BrF3O . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde typically starts with the bromination of 4-methyl-5-(trifluoromethyl)benzaldehyde. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Aldehyde Formation: The brominated product is then subjected to formylation to introduce the aldehyde group. This can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Substitution: Formation of 2-methoxy-4-methyl-5-(trifluoromethyl)benzaldehyde.

    Oxidation: Formation of 2-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Ligand Synthesis: It is used in the preparation of ligands for catalysis and coordination chemistry.

Biology and Medicine:

    Drug Development: This compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It is used in the synthesis of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.

    4-Methyl-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the bromine atom.

    2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the trifluoromethyl group.

Uniqueness:

  • The presence of both bromine and trifluoromethyl groups in 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde imparts unique reactivity and properties, making it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

2-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDQHMRBRGIWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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